molecular formula C23H23Cl2N3O4S B1215715 Tubulozole

Tubulozole

Cat. No.: B1215715
M. Wt: 508.4 g/mol
InChI Key: OGPIBXIQNMQSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulozole is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by its unique structure, which includes a dioxolane ring, an imidazole moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulozole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting a dichlorophenyl compound with an imidazole derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol compound reacts with the dioxolane intermediate.

    Carbamate Formation: The final step involves the reaction of the sulfanyl intermediate with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tubulozole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Reduced Imidazole Derivatives: Formed from reduction reactions.

    Substituted Dichlorophenyl Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Tubulozole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Tubulozole involves its interaction with specific molecular targets. The imidazole moiety is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to cell death. The compound may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Tubulozole can be compared with other similar compounds, such as:

    Ketoconazole: A well-known antifungal agent with a similar imidazole moiety.

    Miconazole: Another antifungal compound with structural similarities.

    Clotrimazole: Shares the imidazole ring and is used for similar therapeutic purposes.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPIBXIQNMQSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868834
Record name Ethyl {4-[({2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methyl)sulfanyl]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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